methyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine
Description
Methyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine (CAS: 1394888-99-3) is a secondary amine derivative of a pyrazole scaffold. Its structure features:
- A 1-methyl-5-(trifluoromethyl)-1H-pyrazole core.
- A methylamine group linked via a methylene bridge at the pyrazole’s 4-position.
Properties
Molecular Formula |
C7H10F3N3 |
|---|---|
Molecular Weight |
193.17 g/mol |
IUPAC Name |
N-methyl-1-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methanamine |
InChI |
InChI=1S/C7H10F3N3/c1-11-3-5-4-12-13(2)6(5)7(8,9)10/h4,11H,3H2,1-2H3 |
InChI Key |
NOHIGHVULWFSKU-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(N(N=C1)C)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
One-Step Pyrazole Formation via Hydrazine Cyclization
A practical and high-yielding method for synthesizing 1-methyl-5-(trifluoromethyl)-1H-pyrazole derivatives involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine hydrochloride. This reaction proceeds through cyclization to form a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole. The regioisomers are separable by distillation techniques optimized through boiling point versus pressure analysis, enabling isolation of the desired 5-substituted pyrazole.
Functionalization at the 4-Position
Detailed Reaction Conditions and Yields
| Step | Reagents and Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization | 4-ethoxy-1,1,1-trifluoro-3-buten-2-one + methyl hydrazine hydrochloride, reflux in ethanol | Mixture of 1-methyl-3-(trifluoromethyl)- and 1-methyl-5-(trifluoromethyl)-1H-pyrazoles | 70-85 | Regioisomer separation by distillation |
| Bromination | N-bromosuccinimide (NBS), mild conditions, inert atmosphere | 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole | 80-90 | Selective for 4-position |
| Nucleophilic substitution | Methylamine, solvent (e.g., ethanol or DMF), room temperature to mild heating | This compound | 75-88 | Reaction monitored by TLC or HPLC |
| Salt formation (optional) | Treatment with HCl in aqueous solution | This compound hydrochloride | Quantitative | Enhances solubility for pharmaceutical use |
Alternative Synthetic Approaches
Direct Ortho-Metalation (DoM) Strategy
Summary Table of Key Synthetic Steps
| Synthetic Step | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Pyrazole ring formation | 4-ethoxy-1,1,1-trifluoro-3-buten-2-one | Methyl hydrazine hydrochloride, reflux | 1-methyl-5-(trifluoromethyl)-1H-pyrazole | 70-85 |
| Bromination at 4-position | 1-methyl-5-(trifluoromethyl)-1H-pyrazole | NBS, mild conditions | 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole | 80-90 |
| Amination via nucleophilic substitution | 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole | Methylamine, solvent, mild heating | This compound | 75-88 |
| Hydrochloride salt formation | Free base methylamine derivative | HCl, aqueous solution | This compound hydrochloride | Quantitative |
Chemical Reactions Analysis
Methyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: The trifluoromethyl group can undergo substitution reactions with nucleophiles.
Common reagents used in these reactions include n-butyllithium, N-bromosuccinimide (NBS), and various electrophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals due to its trifluoromethyl group, which can enhance the biological activity of drugs.
Agrochemicals: The compound is used in the development of agrochemicals, providing improved efficacy and stability.
Material Science: It is also explored in material science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins . This interaction can modulate various biochemical pathways, leading to the desired therapeutic or agrochemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Compound A : 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine (CAS: 149978-42-7)
- Structural Difference : The amine group is directly attached to the pyrazole’s 3-position instead of a methylene-linked methylamine at the 4-position.
- Properties :
- Molecular Formula: C₅H₆F₃N₃ (MW: 165.12) vs. C₇H₉F₃N₄ (MW: 220.18 for the target compound).
- Reduced steric hindrance and lower molecular weight compared to the target compound.
- Applications : Intermediate in kinase inhibitor synthesis .
Compound B : 1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine (CAS: 1856020-10-4)
- Structural Difference : Contains two pyrazole rings with trifluoromethyl and methyl groups at alternate positions.
- Properties :
- Molecular Formula: C₁₀H₁₃ClF₃N₅ (MW: 313.7).
- Increased complexity and halogen (Cl) inclusion may enhance binding affinity in biological systems.
- Applications : Explored in anticancer drug discovery .
Modifications to the Amine Group
Compound C : {[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}(2-morpholin-4-ylethyl)amine (CAS: 1855945-95-7)
- Structural Difference : The methylamine is replaced with a morpholine-ethylamine group.
- Properties :
- Molecular Formula: C₁₃H₂₀F₃N₅O (MW: 343.33).
- Enhanced water solubility due to morpholine’s polarity.
- Applications: Potential use in CNS-targeting therapeutics .
Heterocyclic Hybrid Systems
Compound D : 4-Methyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-2-amine
Key Research Findings
- Trifluoromethyl Impact : The CF₃ group in all compounds enhances lipophilicity and metabolic stability , critical for drug bioavailability .
- Amine Position : Methylamine at the 4-position (target compound) provides better steric flexibility for receptor binding compared to 3-position amines (Compound A) .
- Heterocyclic Hybrids : Compounds like D show improved target selectivity due to dual heterocyclic systems but face synthetic challenges .
Biological Activity
Methyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine, a compound featuring a pyrazole scaffold, has garnered attention in medicinal chemistry due to its diverse biological activities. The incorporation of trifluoromethyl groups enhances the compound's pharmacological properties, making it a subject of interest for various therapeutic applications, including antimicrobial and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 201.15 g/mol. The presence of the trifluoromethyl group is known to influence the compound's lipophilicity and bioavailability, which are critical factors in drug design.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study assessing various pyrazole compounds found that those with trifluoromethyl substitutions displayed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it exhibited cytotoxic effects on pancreatic cancer cells with IC50 values in the low micromolar range, indicating potent antiproliferative properties. The proposed mechanism involves DNA intercalation and subsequent apoptosis induction in cancer cells .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| BxPC-3 | 0.051 | DNA Intercalation |
| Panc-1 | 0.066 | Apoptosis Induction |
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:
- Antibacterial Efficacy : A study involving a series of synthesized pyrazole derivatives showed that this compound demonstrated superior antibacterial activity compared to its analogs, suggesting its potential as a lead compound for antibiotic development .
- Cytotoxicity in Cancer Research : Research focusing on pancreatic cancer treatment reported that this compound significantly reduced cell viability in vitro, with further studies needed to evaluate its effects in vivo and its potential for combination therapy with existing chemotherapeutics .
Q & A
Q. What are the common synthetic routes for methyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine?
The compound is typically synthesized via multi-step pathways involving:
- Cyclization : Formation of the pyrazole core using monomethylhydrazine and ethyl acetoacetate derivatives (e.g., 5-chloro-3-methyl-1-substituted-1H-pyrazole intermediates) .
- Formylation/Oxidation : Conversion of intermediates to carbonyl derivatives using reagents like POCl₃ .
- Acylation/Amine Functionalization : Reaction with methylamine or protected amine precursors under basic conditions . Key challenges include regioselectivity in pyrazole substitution and purification of trifluoromethyl-containing intermediates .
Q. How is structural characterization performed for this compound?
- X-ray Crystallography : Used to confirm regiochemistry and hydrogen-bonding motifs (e.g., S(6) ring motifs in pyrazole derivatives) .
- Spectroscopy :
- ¹H/¹³C NMR : Assignments for trifluoromethyl (-CF₃) groups (~-60 ppm in ¹⁹F NMR) and pyrazole protons (δ 7.5–8.5 ppm) .
- IR : Identification of N-H stretches (3300–3500 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
- Elemental Analysis : Validation of C, H, N percentages (e.g., deviations <0.4% indicate purity) .
Advanced Research Questions
Q. How can DFT studies elucidate electronic properties and reactivity?
- B3LYP/6-311G(d,p) Calculations : Predict molecular electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic sites (e.g., amine groups as electron-rich regions) .
- HOMO-LUMO Analysis : Determines charge transfer interactions (e.g., energy gaps ~4–5 eV correlate with stability in pyrazole derivatives) .
- Thermodynamic Properties : Calculation of Gibbs free energy (ΔG) and enthalpy (ΔH) for reaction optimization .
Q. What methodologies assess biological activity in pyrazole derivatives?
- In Vitro Assays :
- Antimicrobial Testing : Agar dilution methods against S. aureus or E. coli (MIC values <50 µg/mL indicate potency) .
- Antitubercular Screening : Microplate Alamar Blue assay (MABA) against M. tuberculosis H37Rv .
Q. How are reaction conditions optimized for scale-up synthesis?
- Solvent-Free Microwave Synthesis : Reduces reaction times (e.g., from 12h to 30min) and improves yields (>85%) .
- Catalytic Systems : Use of Cu(II) phosphonates or morpholine-based catalysts for regioselective cyclization .
- Computational Feedback Loops : ICReDD’s reaction path search methods integrate quantum chemical calculations with experimental data to narrow optimal conditions (e.g., pH, temperature) .
Methodological Considerations
Q. How to resolve contradictions in regiochemical outcomes during synthesis?
- Regioselective Control :
- Use directing groups (e.g., methoxy or halogens) to favor substitution at pyrazole C4 .
- Steric effects from 1-methyl groups can block undesired sites .
- Crystallographic Validation : Single-crystal X-ray studies (e.g., CCDC entries) resolve ambiguities in substituent positions .
Q. What analytical techniques quantify trace impurities in final products?
- HPLC-MS : Detects side products (e.g., dehalogenated byproducts) with ppm-level sensitivity .
- TGA/DSC : Monitors thermal stability (decomposition >200°C suggests suitability for high-temperature reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
